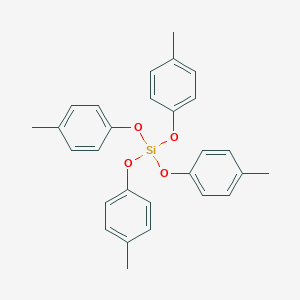
Tetrakis(4-methylphenyl) orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lunresertib is a first-in-class, selective, and potent oral small molecule inhibitor of protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1). It has demonstrated significant anticancer activity, particularly in tumors with specific genetic alterations such as CCNE1 amplification and FBXW7 mutations . Lunresertib is currently being evaluated in various clinical trials for its potential to treat advanced solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lunresertib involves multiple steps, including the formation of key intermediates through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis involves the use of advanced organic chemistry techniques to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of lunresertib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Lunresertib undergoes various chemical reactions, including:
Oxidation: Lunresertib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: Lunresertib can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of lunresertib, which may have different biological activities and properties .
Scientific Research Applications
Lunresertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PKMYT1 and its effects on cell cycle regulation.
Biology: Investigated for its role in disrupting the G2/M checkpoint and inducing premature mitosis in cancer cells.
Medicine: Evaluated in clinical trials for the treatment of advanced solid tumors, particularly those with specific genetic alterations.
Industry: Potential applications in the development of targeted cancer therapies and precision medicine approaches
Mechanism of Action
Lunresertib exerts its effects by inhibiting PKMYT1, a kinase involved in the regulation of the cell cycle. By inhibiting PKMYT1, lunresertib disrupts the G2/M checkpoint, leading to premature mitosis and catastrophic DNA damage in cells with high levels of replication stress, such as those with CCNE1 amplification . This results in robust tumor growth inhibition and cell death in cancer cells .
Comparison with Similar Compounds
Lunresertib is unique in its selective inhibition of PKMYT1. Similar compounds include:
Camonsertib: An ATR inhibitor that has shown synergistic effects when combined with lunresertib.
Debio 0123: A WEE1 inhibitor that also demonstrates synergy with lunresertib in preclinical studies
Lunresertib stands out due to its potent and selective inhibition of PKMYT1, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
16714-41-3 |
|---|---|
Molecular Formula |
C28H28O4Si |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tetrakis(4-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI Key |
QVRHUEBADCVHJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Key on ui other cas no. |
16714-41-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















